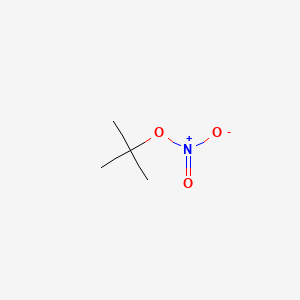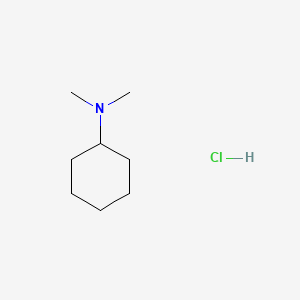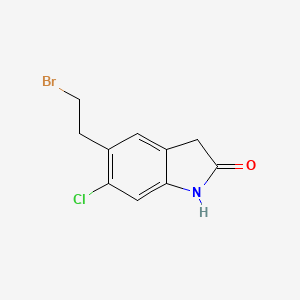
4-Pyridinepentanol
Übersicht
Beschreibung
4-Pyridinemethanol, also known as ω-Hydroxy-4-picoline, 4-(Hydroxymethyl)pyridine, or 4-Pyridyl carbinol, is a chemical compound with the empirical formula C6H7NO . It is used in the preparation of 4-pyridine carboxaldehyde .
Molecular Structure Analysis
The molecular weight of 4-Pyridinemethanol is 109.13 . The InChI key is PTMBWNZJOQBTBK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Pyridinemethanol is a solid substance . It has a boiling point of 107-110 °C/1 mmHg and a melting point of 52-56 °C . It should be stored at a temperature of 2-8°C .
Safety and Hazards
Eigenschaften
CAS-Nummer |
4343-96-8 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
5-pyridin-4-ylpentan-1-ol |
InChI |
InChI=1S/C10H15NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1-4,9H2 |
InChI-Schlüssel |
FOEXZUQNDHODBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

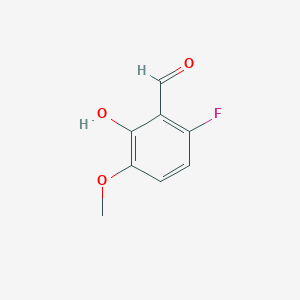

![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)


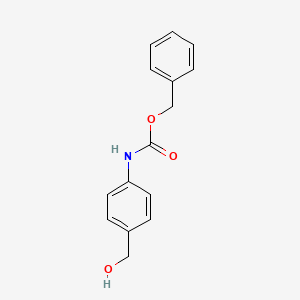
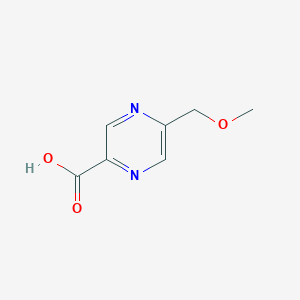
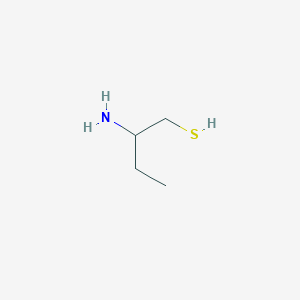
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B8773449.png)

